molecular formula C24H23NO4 B11371790 1-phenyl-3-(3,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

1-phenyl-3-(3,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11371790
M. Wt: 389.4 g/mol
InChI Key: MTXMJVMXHPUSHP-UHFFFAOYSA-N
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Description

1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound known for its diverse biological activities. This compound features a 3,4,5-trimethoxyphenyl group, which is a versatile pharmacophore present in many biologically active molecules . The presence of this group contributes to the compound’s significant bioactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group plays a crucial role in its bioactivity by fitting into binding sites of target proteins, such as tubulin, and inhibiting their function . This inhibition can lead to the disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule-targeting agent.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. The unique combination of the indole core and the trimethoxyphenyl group in 1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE contributes to its distinct bioactivity profile.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

1-phenyl-3-[(3,4,5-trimethoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C24H23NO4/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-19-18-11-7-8-12-20(18)25(24(19)26)17-9-5-4-6-10-17/h4-12,14-15,19H,13H2,1-3H3

InChI Key

MTXMJVMXHPUSHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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